molecular formula C12H11OP B7774510 Phenylphosphonoylbenzene

Phenylphosphonoylbenzene

Cat. No.: B7774510
M. Wt: 202.19 g/mol
InChI Key: ASUOLLHGALPRFK-UHFFFAOYSA-N
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Description

The diphenylphosphinyl radical is a phosphorus-centered radical with the chemical formula (C₆H₅)₂P·. This radical is of significant interest in both organic and inorganic chemistry due to its unique reactivity and potential applications in various fields. Phosphorus-centered radicals, including the diphenylphosphinyl radical, play crucial roles in many chemical and biological processes.

Preparation Methods

The diphenylphosphinyl radical can be synthesized through several methods. One common method involves the hydrogen atom abstraction from diphenylphosphine using 2,2-diphenyl-1-picryl-hydrazyl. This reaction is typically carried out in the presence of spin traps to stabilize the radical and allow for its detection and study . Another method involves the photolysis of diphosphanes, where the homolysis of the P-P bond generates the diphenylphosphinyl radical

Chemical Reactions Analysis

The diphenylphosphinyl radical undergoes various types of chemical reactions, including:

    Oxidation: The radical can be oxidized to form diphenylphosphine oxide.

    Reduction: It can be reduced back to diphenylphosphine.

    Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.

    Addition: It can add to multiple bonds, such as alkenes and alkynes, forming new phosphorus-carbon bonds.

Common reagents used in these reactions include hydrogen atom donors, oxidizing agents, and various spin traps. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The diphenylphosphinyl radical has several scientific research applications:

Mechanism of Action

The diphenylphosphinyl radical exerts its effects through its high reactivity and ability to form new bonds. The radical can interact with various molecular targets, including organic molecules and other radicals, leading to the formation of new chemical species. The pathways involved in these reactions often include hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling .

Comparison with Similar Compounds

Similar compounds to the diphenylphosphinyl radical include other phosphorus-centered radicals, such as:

    Diphenylphosphine oxide radical: Similar in structure but with an oxygen atom bonded to the phosphorus.

    Triphenylphosphinyl radical: Contains three phenyl groups instead of two.

    Phenylphosphinyl radical: Contains only one phenyl group.

The diphenylphosphinyl radical is unique due to its specific reactivity and the stability provided by the two phenyl groups.

Properties

IUPAC Name

phenylphosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUOLLHGALPRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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